Ácido 5-(m-tolilo)nicotínico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

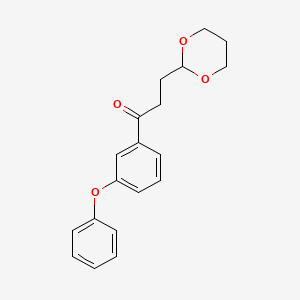

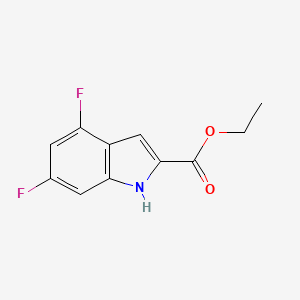

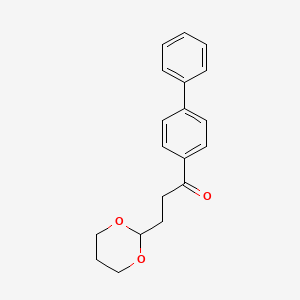

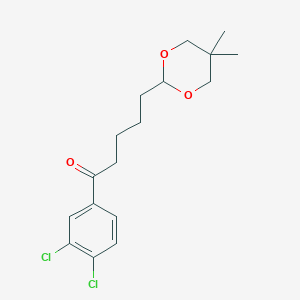

5-(m-Tolyl)nicotinic acid is a chemical compound with the molecular formula C13H11NO2 . It contains a total of 27 atoms, including 11 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Molecular Structure Analysis

The molecular weight of 5-(m-Tolyl)nicotinic acid is 213.23 g/mol. It consists of 13 Carbon atoms, 11 Hydrogen atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Chemical Reactions Analysis

While specific chemical reactions involving 5-(m-Tolyl)nicotinic acid are not detailed in the search results, it’s worth noting that nicotinic acid and its metabolites play a significant role in various biological processes .

Physical And Chemical Properties Analysis

5-(m-Tolyl)nicotinic acid is a solid substance . Its molecular weight is 213.23 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Aplicaciones Científicas De Investigación

Nutriente esencial

El ácido nicotínico, que está contenido en el ácido 5-(m-tolilo)nicotínico, es un nutriente esencial para los humanos y los animales . Ayuda a reducir la fatiga, mantener la piel sana, un metabolismo eficiente y la salud mental .

Tratamiento para la pelagra

Se ha encontrado que el ácido nicotínico tiene un efecto curativo sobre la pelagra, una enfermedad de la piel, el tracto gastrointestinal y el sistema nervioso . La pelagra a menudo es causada por una deficiencia de ácido nicotínico .

Salud animal

El ácido nicotínico es esencial para la vida de los animales bajo estrés con microflora intestinal alterada, especialmente los animales de granja . Una deficiencia de ácido nicotínico puede conducir a problemas de salud y afectar la reproducción y el crecimiento animal .

Aplicaciones industriales

El mundo produjo 34,000 toneladas de ácido nicotínico en 2014, el 15% de las cuales estaba destinado a aplicaciones industriales . A escala industrial, el 90% del ácido nicotínico se produce sintéticamente a partir de 3-metilpiridina o 5-etil-2-metilpiridina .

Química verde

Se necesita una nueva tecnología para la producción industrial de ácido nicotínico para satisfacer las necesidades de la química verde y no sobrecargar el medio ambiente . Esto implica producir ácido nicotínico a partir de materias primas disponibles comercialmente como 3-metilpiridina y 5-etil-2-metilpiridina .

Actividades insecticidas

Los derivados del ácido nicotínico, como el ácido 5-(m-tolilo)nicotínico, han mostrado fuertes actividades insecticidas . Esto lo convierte en un posible candidato para el desarrollo de nuevos insecticidas .

Safety and Hazards

Mecanismo De Acción

Target of Action

5-(m-Tolyl)nicotinic acid, also known as 5-(3-METHYLPHENYL)NICOTINIC ACID, is a bioactive aromatic compound that has been found to bind with high affinity to multiple receptors . One of its primary targets is the Neuronal acetylcholine receptor alpha-4 (CHRNA4) . CHRNA4 is a successful target for various drugs and is involved in several diseases such as aneurysm/dissection, hypertensive crisis, and hypotension . It plays a crucial role in the transmission of nerve impulses across synapses .

Mode of Action

It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This interaction with its targets leads to changes in cellular processes, potentially influencing various biological activities .

Biochemical Pathways

5-(m-Tolyl)nicotinic acid may affect several biochemical pathways. For instance, it may influence the degradation of tryptophan in higher plants, leading to the production of Indole-3-acetic acid . Additionally, it may be involved in the nicotine degradation pathway, which includes the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .

Pharmacokinetics

Methyl nicotinate, for example, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Result of Action

Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Análisis Bioquímico

Biochemical Properties

5-(m-Tolyl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinic acid phosphoribosyltransferase, an enzyme involved in the Preiss-Handler pathway for NAD biosynthesis . This interaction facilitates the conversion of nicotinic acid to nicotinamide adenine dinucleotide (NAD), a crucial cofactor in redox reactions. Additionally, 5-(m-Tolyl)nicotinic acid can bind to specific transporters such as SLC5A8 and SLC22A1, which mediate its cellular uptake .

Cellular Effects

5-(m-Tolyl)nicotinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of NAD-dependent enzymes, thereby affecting metabolic pathways such as glycolysis and the pentose phosphate pathway . Furthermore, 5-(m-Tolyl)nicotinic acid can impact gene expression by acting as a precursor for NAD, which is involved in epigenetic regulation through sirtuins and poly(ADP-ribose) polymerases .

Molecular Mechanism

At the molecular level, 5-(m-Tolyl)nicotinic acid exerts its effects through several mechanisms. It binds to nicotinic acid receptors, leading to the activation of downstream signaling pathways . This binding can result in the inhibition or activation of specific enzymes, such as those involved in lipid metabolism. Additionally, 5-(m-Tolyl)nicotinic acid can influence gene expression by modulating the activity of transcription factors like cAMP response element-binding protein (CREB) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(m-Tolyl)nicotinic acid can vary over time. The compound is relatively stable under standard conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 5-(m-Tolyl)nicotinic acid can lead to sustained changes in cellular function, including alterations in metabolic flux and gene expression .

Dosage Effects in Animal Models

The effects of 5-(m-Tolyl)nicotinic acid in animal models are dose-dependent. At low doses, it can enhance metabolic activity and improve lipid profiles . At high doses, it may cause adverse effects such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial without causing toxicity .

Metabolic Pathways

5-(m-Tolyl)nicotinic acid is involved in several metabolic pathways. It is a precursor for NAD biosynthesis via the Preiss-Handler pathway . This pathway involves the conversion of nicotinic acid to nicotinamide mononucleotide (NMN) and subsequently to NAD . The compound also affects the pyridine nucleotide cycle, influencing the levels of NAD and NADP in cells .

Transport and Distribution

The transport and distribution of 5-(m-Tolyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through transporters such as SLC5A8 and SLC22A1 . Once inside the cell, it can be distributed to various organelles, including the mitochondria and nucleus, where it exerts its biochemical effects .

Subcellular Localization

5-(m-Tolyl)nicotinic acid is localized in different subcellular compartments, depending on its function. It is primarily found in the cytoplasm and mitochondria, where it participates in metabolic reactions . The compound can also be transported to the nucleus, where it influences gene expression by modulating the activity of NAD-dependent enzymes . Specific targeting signals and post-translational modifications may direct 5-(m-Tolyl)nicotinic acid to these compartments .

Propiedades

IUPAC Name |

5-(3-methylphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-3-2-4-10(5-9)11-6-12(13(15)16)8-14-7-11/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXMMUCUYGOXEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646970 |

Source

|

| Record name | 5-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-34-4 |

Source

|

| Record name | 5-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

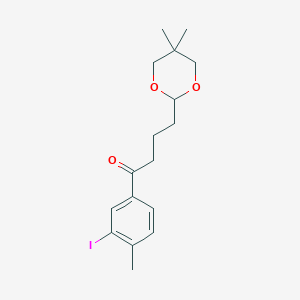

![9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene](/img/structure/B1360799.png)